6-Methylpyridine-2,4(1H,3H)-dione
CAS No.: 157033-88-0
Cat. No.: VC21103514
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157033-88-0 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 6-methyl-1H-pyridine-2,4-dione |
| Standard InChI | InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9) |
| Standard InChI Key | OJHDKKODJFEBGJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)CC(=O)N1 |
| Canonical SMILES | CC1=CC(=O)CC(=O)N1 |
Introduction
Structural Characteristics and Basic Properties
6-Methylpyridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridine derivative class. It features a six-membered pyridine ring with two carbonyl groups positioned at the 2 and 4 positions, making it a member of the keto-pyridine family. The compound contains a methyl group at the 6-position, contributing to its reactivity profile and chemical behavior. The presence of two carbonyl groups provides important electrophilic sites that enable the compound to participate in various chemical transformations. The nitrogen atom in the pyridine ring serves as a potential hydrogen bond acceptor, while the 1H and 3H positions can act as hydrogen bond donors.
Chemical Identity and Physical Properties
The chemical identity and physical properties of 6-methylpyridine-2,4(1H,3H)-dione are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 157033-88-0 |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 6-methyl-1H-pyridine-2,4-dione |
| Standard InChI | InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9) |
| Standard InChIKey | OJHDKKODJFEBGJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)CC(=O)N1 |
| Canonical SMILES | CC1=CC(=O)CC(=O)N1 |
| PubChem Compound ID | 11412374 |
Table 1: Chemical Identity and Physical Properties of 6-Methylpyridine-2,4(1H,3H)-dione
Synonyms and Alternative Nomenclature
The compound is recognized by several synonyms in the chemical literature:
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4-Hydroxy-6-methylpyridin-2(3H)-one
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2(3H)-Pyridinone, 4-hydroxy-6-methyl-
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6-methyl-1H-pyridine-2,4-dione
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2,4(1H,3H)-Pyridinedione,6-methyl-(9CI)
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6-methyl-1,2,3,4-tetrahydropyridine-2,4-dione
This variety of names reflects the tautomeric nature of the compound, where it can exist in different forms depending on the position of the hydrogen atoms.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 6-methylpyridine-2,4(1H,3H)-dione. These methods typically involve pyridine derivatives as starting materials and employ various reaction conditions to achieve the desired product.
Derivation from Related Compounds
Another approach involves using 6-methylpyridine-2,4(1H,3H)-dione itself as a starting material for the synthesis of more complex derivatives. For instance, it can be converted to 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, which serves as a versatile intermediate for further transformations . This formylated derivative can then participate in condensation reactions with various amines and other nucleophiles to form more complex structures.
Chemical Reactivity and Reaction Mechanisms
The reactivity of 6-methylpyridine-2,4(1H,3H)-dione is largely governed by the presence of its two carbonyl groups, which confer electrophilic properties to the molecule.
Electrophilic Properties
The carbonyl groups at positions 2 and 4 of the pyridine ring make 6-methylpyridine-2,4(1H,3H)-dione susceptible to nucleophilic attack. This property enables the compound to participate in various chemical reactions, particularly with nucleophilic reagents such as amines, hydrazines, and other nitrogen-containing compounds. The electrophilic nature of the carbonyl groups facilitates condensation reactions that lead to the formation of various derivatives.
Hydrogen Bonding Interactions
The NH group and carbonyl functions in 6-methylpyridine-2,4(1H,3H)-dione can participate in hydrogen bonding interactions, which influences its solubility, crystal packing, and interactions with biological targets . These hydrogen bonding capabilities are crucial for potential applications in medicinal chemistry and molecular recognition.
Derivatives and Structural Modifications
6-Methylpyridine-2,4(1H,3H)-dione serves as a versatile scaffold for the synthesis of more complex derivatives with diverse properties and applications.
3-[(Alkylamino)methylene] Derivatives
One important class of derivatives comprises the 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, which can be synthesized through condensation reactions. These derivatives are formed by the reaction of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with various primary or secondary amines . For instance, the reaction with dialkylamines yields 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones .
The synthetic route typically involves:
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Conversion of 6-methylpyridine-2,4(1H,3H)-dione to 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one
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Condensation with appropriate amines to form the desired derivatives
These reactions can produce mixtures of stereoisomers (Z and E at the enamine function), which may be challenging to separate .
Acetylated Derivatives
Spectroscopic Characterization
Spectroscopic techniques play a crucial role in the characterization and structural elucidation of 6-methylpyridine-2,4(1H,3H)-dione and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for the structural characterization of 6-methylpyridine-2,4(1H,3H)-dione and its derivatives. For instance, 2D COSY NMR spectroscopy has been employed to determine the regiochemistry of enamine derivatives . In the case of 3-[(alkylamino)methylene] derivatives, the enamine proton typically appears as a doublet with a characteristic coupling constant, correlating with the NH proton in the COSY spectrum .
X-ray Crystallography
Single-crystal X-ray analysis has been utilized to unequivocally determine the structures of complex derivatives, particularly for establishing the stereochemistry of bicyclic and tricyclic compounds derived from 6-methylpyridine-2,4(1H,3H)-dione . This technique provides definitive structural information, including bond lengths, angles, and three-dimensional arrangements.
Research and Development Perspectives
The versatility of 6-methylpyridine-2,4(1H,3H)-dione as a building block for more complex structures offers numerous opportunities for research and development across multiple disciplines.
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